molecular formula C25H30O13 B1159703 Fraxamoside CAS No. 326594-34-7

Fraxamoside

Cat. No. B1159703
CAS RN: 326594-34-7
InChI Key:
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Description

Molecular Structure Analysis

Fraxamoside has a molecular weight of 539.00 and its formula is C25H30O13 . More detailed information about its molecular structure is not available from the search results.

Scientific Research Applications

  • Xanthine Oxidase Inhibitor

    Fraxamoside, a macrocyclic secoiridoid glucoside featuring a hydroxytyrosol group, has been identified as a xanthine oxidase inhibitor (XOI). Its potency is comparable in vitro to the standard antigout drug allopurinol. This activity and its considerably higher value than its derivatives oleuropein, oleoside 11-methyl ester, and hydroxytyrosol are significant. The inhibition kinetic of fraxamoside suggests a competitive mechanism, and a computational structure–activity relationship (SAR) characterization fully explains the behavior of fraxamoside and its derivatives (Vitale et al., 2017).

  • Isolation and Structural Analysis

    Fraxamoside was isolated from the leaves of Fraxinus americana along with other secoiridoid glucosides. Its structure, along with other compounds, was determined based on spectroscopic studies and chemical evidence. This research contributes to the understanding of the chemical composition of Fraxinus americana (Takenaka et al., 2000).

Mechanism of Action

Fraxamoside acts as a competitive inhibitor of xanthine oxidase . This means it competes with the substrate (xanthine) for the active site of the enzyme, thereby reducing the enzyme’s activity.

properties

IUPAC Name

methyl 12-(3,4-dihydroxyphenyl)-20-ethylidene-16,17,18-trihydroxy-9-oxo-2,4,10,13,19-pentaoxatricyclo[13.3.1.13,7]icos-5-ene-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30O13/c1-3-12-13-7-19(28)35-9-17(11-4-5-15(26)16(27)6-11)34-10-18-20(29)21(30)22(31)25(37-18)38-24(12)36-8-14(13)23(32)33-2/h3-6,8,13,17-18,20-22,24-27,29-31H,7,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUZRUJONIJRDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C2CC(=O)OCC(OCC3C(C(C(C(O3)OC1OC=C2C(=O)OC)O)O)O)C4=CC(=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 73157825

Q & A

Q1: How does Fraxamoside interact with Xanthine Oxidase and what are the downstream effects?

A: Fraxamoside acts as a competitive inhibitor of Xanthine Oxidase (XO) []. This means it directly competes with the enzyme's natural substrate, preventing the conversion of hypoxanthine to xanthine and ultimately to uric acid. By inhibiting XO, Fraxamoside can potentially lower uric acid levels in the body, which is a desirable effect in treating conditions like gout [].

Q2: What makes Fraxamoside a unique Xanthine Oxidase inhibitor compared to its derivatives or other known inhibitors?

A: Fraxamoside stands out due to its unique structure and binding properties. Unlike many glycosidic XO inhibitors, the glycosidic moiety in Fraxamoside significantly contributes to its binding affinity []. Computational studies, including molecular docking and dynamics, have revealed that the macrocyclic structure of Fraxamoside plays a crucial role in its enhanced activity compared to its derivatives like oleuropein and hydroxytyrosol []. This distinctive interaction suggests that Fraxamoside may offer a new avenue for developing XO inhibitors with potentially reduced interference in purine metabolism compared to existing drugs like allopurinol [].

Q3: What is known about the Structure-Activity Relationship (SAR) of Fraxamoside regarding its Xanthine Oxidase inhibitory activity?

A: Research indicates that modifications to the Fraxamoside structure can significantly impact its XO inhibitory activity. For instance, derivatives like oleuropein, oleoside 11-methyl ester, and even hydroxytyrosol, while structurally similar, exhibit considerably lower inhibitory potency compared to Fraxamoside []. This suggests that the intact macrocyclic structure and the presence of the glycosidic moiety in Fraxamoside are crucial for its potent interaction with XO [, ]. These findings highlight the importance of specific structural features in Fraxamoside for its activity and provide a basis for further development of novel XO inhibitors.

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